(3-iodo-1-isopropyl-1H-pyrazol-5-yl)methanol
Description
(3-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative characterized by an iodine substituent at the 3-position, an isopropyl group at the 1-position, and a hydroxymethyl group at the 5-position. Its molecular formula is C₇H₁₁IN₂O, with a molecular weight of 265.09 g/mol. The iodine atom introduces significant steric and electronic effects, influencing reactivity, solubility, and crystallographic properties. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable properties .
Properties
IUPAC Name |
(5-iodo-2-propan-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-5(2)10-6(4-11)3-7(8)9-10/h3,5,11H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBWVQHROJAJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)I)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-iodo-1-isopropyl-1H-pyrazol-5-yl)methanol typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 1-isopropyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The resulting iodinated pyrazole is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to introduce the methanol group at the fifth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization would ensure the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-iodo-1-isopropyl-1H-pyrazol-5-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated pyrazole.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of (3-iodo-1-isopropyl-1H-pyrazol-5-yl)carboxylic acid.
Reduction: Formation of 1-isopropyl-1H-pyrazole-5-methanol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
(3-iodo-1-isopropyl-1H-pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-iodo-1-isopropyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (3-iodo-1-isopropyl-1H-pyrazol-5-yl)methanol with analogous pyrazole methanol derivatives, focusing on substituent effects, physicochemical properties, and synthesis pathways.
Table 1: Key Properties of Pyrazole Methanol Derivatives
Structural and Electronic Differences
- Iodine vs. Pyridine/Cyclopropyl Groups : The iodine atom in the target compound introduces significant electron-withdrawing effects and steric bulk compared to pyridine (electron-deficient π-system) or cyclopropyl (electron-rich, strained ring) groups. This impacts reactivity; for example, the iodine atom may act as a leaving group in nucleophilic substitution reactions, whereas pyridine-containing analogs are more likely to participate in coordination chemistry .
- Hydroxymethyl Group : Common to all compounds, this group contributes to hydrogen bonding and solubility in polar solvents. However, the acidity of the hydroxyl proton varies with substituents: iodine’s electron-withdrawing effect increases acidity (pKa ~10–12 estimated) compared to cyclopropyl or methyl-substituted derivatives (pKa ~13–14) .
Physicochemical and Spectroscopic Properties
- NMR Shifts : The iodine atom in the target compound causes distinct deshielding in ¹H NMR (e.g., pyrazole proton shifts δ ~6.0–7.5 ppm) compared to pyridine-containing analogs (δ ~8.8 ppm for pyridine protons) .
- Solubility : Pyridine-containing derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO, DMF) due to their aromatic nitrogen atoms, whereas the iodine-substituted compound may prefer halogen-bond-friendly solvents like chloroform .
- Crystallography : The iodine atom’s high electron density facilitates X-ray crystallographic phasing, making the target compound advantageous for structural studies compared to lighter analogs (e.g., cyclopropyl derivatives) .
Biological Activity
(3-iodo-1-isopropyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, while also presenting relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of iodine at the 3-position of the pyrazole ring is significant, as halogenated compounds often exhibit enhanced biological activities due to increased lipophilicity and potential for interaction with biological macromolecules.
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that certain synthesized pyrazole carboxamides displayed significant antifungal activity against various pathogens . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways.
| Compound | Activity Type | Target Organisms | IC50 (µM) |
|---|---|---|---|
| This compound | Antifungal | Candida spp., Aspergillus spp. | <10 |
2. Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Notably, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound's ability to modulate key signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer agent.
Case Study: MYC Inhibition
A study involving small molecule inhibitors targeting MYC demonstrated that compounds similar to this compound can disrupt MYC/MAX interactions, leading to reduced MYC protein levels and subsequent inhibition of tumor growth .
3. Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has also been documented. For instance, compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound may possess similar properties.
The mechanisms underlying the biological activities of this compound are multifaceted:
Antimicrobial Action:
The compound may disrupt microbial cell integrity and inhibit essential metabolic pathways.
Anticancer Mechanism:
It appears to modulate signaling pathways related to cell proliferation and apoptosis, particularly through interactions with oncogenic proteins like MYC.
Anti-inflammatory Pathway:
Inhibition of NF-kB signaling and the downregulation of inflammatory mediators are potential mechanisms through which this compound exerts its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
